1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane
Overview
Description
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane is a macrocyclic compound with the molecular formula C14H32N4. It is also known as a tetramethyl derivative of cyclam. This compound is notable for its ability to act as a chelating agent, binding strongly to a wide range of metal ions. It is used in various fields, including coordination chemistry and industrial applications .
Mechanism of Action
Target of Action
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane, also known as TMTAC, is primarily used as a macrocyclic chelating agent in coordination chemistry . It binds strongly to a wide range of metal ions , serving as a ligand and altering the properties of these ions .
Mode of Action
TMTAC forms stable coordination compounds with metal ions . Its cyclic structure and high steric hindrance make it an effective ligand for redox reactions . The interaction between TMTAC and metal ions can lead to changes in the properties of the ions, which can be leveraged in various chemical reactions .
Pharmacokinetics
Its solubility in water suggests that it could potentially be absorbed and distributed in the body
Result of Action
The molecular and cellular effects of TMTAC’s action largely depend on the specific metal ions it interacts with and the context of its use. As a ligand, it can alter the properties of metal ions, potentially influencing various chemical reactions .
Biochemical Analysis
Biochemical Properties
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane plays a crucial role in biochemical reactions as a ligand that binds strongly to a wide range of metal ions. It interacts with enzymes, proteins, and other biomolecules through coordination bonds, forming stable complexes. These interactions are essential in various biochemical processes, including catalysis and electron transfer . The compound’s ability to form stable complexes with metal ions such as copper, nickel, and zinc is particularly noteworthy .
Cellular Effects
This compound influences various cellular processes by modulating the availability and activity of metal ions within cells. It can affect cell signaling pathways, gene expression, and cellular metabolism by altering the concentration of metal ions that serve as cofactors for enzymes and other proteins . This modulation can lead to changes in cellular functions, including growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of coordination complexes with metal ions. These complexes can inhibit or activate enzymes by altering their conformation and activity. The compound can also influence gene expression by modulating the activity of metal-dependent transcription factors . The binding interactions with biomolecules are primarily driven by the nitrogen atoms in the macrocyclic ring, which coordinate with metal ions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the specific experimental setup . Studies have shown that the compound can maintain its activity over extended periods, but degradation products may form under certain conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can enhance the activity of metal-dependent enzymes and improve cellular functions. At high doses, it may exhibit toxic effects, including oxidative stress and disruption of metal homeostasis . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range .
Metabolic Pathways
This compound is involved in various metabolic pathways by interacting with metal ions and enzymes. It can influence metabolic flux and metabolite levels by modulating the activity of metal-dependent enzymes . The compound’s interactions with cofactors such as NADH and FADH2 are essential for its role in metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is influenced by its affinity for metal ions and the presence of specific transporters .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific organelles . The compound’s localization is crucial for its role in modulating cellular processes and maintaining metal homeostasis .
Preparation Methods
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane can be synthesized through several methods. One common synthetic route involves the methylation of cyclam using formaldehyde and formic acid . This process involves the following steps:
Methylation: Cyclam is treated with formaldehyde and formic acid to introduce methyl groups at the nitrogen atoms.
Purification: The resulting product is purified through recrystallization or other purification techniques to obtain the desired compound.
Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more of its methyl groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride.
Solvents: Water, ethanol, and other organic solvents.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane has a wide range of scientific research applications, including:
Coordination Chemistry: It is used as a ligand to form stable complexes with metal ions, which are studied for their electronic and magnetic properties.
Biological Applications: The compound is used in the synthesis of molecules with electroactive cavities, which have applications in biological systems.
Industrial Applications: It acts as an antioxidant in rubber and is used in the preparation of plerixafor derivatives.
Comparison with Similar Compounds
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane can be compared with other similar compounds, such as:
Cyclam (1,4,8,11-tetraazacyclotetradecane): The parent compound without methyl groups.
1,4,7-Trimethyl-1,4,7-triazacyclononane: A similar macrocyclic compound with three nitrogen atoms and three methyl groups.
N,N,N′,N′′,N′′-Pentamethyldiethylenetriamine: Another chelating agent with a different structure and binding properties.
The uniqueness of this compound lies in its specific methylation pattern, which influences its chelating ability and the stability of its metal complexes.
Properties
IUPAC Name |
1,4,8,11-tetramethyl-1,4,8,11-tetrazacyclotetradecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32N4/c1-15-7-5-8-17(3)13-14-18(4)10-6-9-16(2)12-11-15/h5-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFJEOWVAGSJNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CCN(CCCN(CC1)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10194126 | |
Record name | 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10194126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41203-22-9 | |
Record name | 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetramethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041203229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10194126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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